molecular formula C17H27NO3 B4838597 4-[6-(3-methoxyphenoxy)hexyl]morpholine

4-[6-(3-methoxyphenoxy)hexyl]morpholine

Cat. No.: B4838597
M. Wt: 293.4 g/mol
InChI Key: BNFJSHGBYXJDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(3-methoxyphenoxy)hexyl]morpholine is an organic compound with the molecular formula C17H27NO3 It is characterized by a morpholine ring attached to a hexyl chain, which is further substituted with a 3-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-methoxyphenoxy)hexyl]morpholine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors. For instance, hexyl bromide can be prepared from hexanol through bromination.

    Attachment of the 3-Methoxyphenoxy Group: The 3-methoxyphenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-methoxyphenol with the hexyl bromide to form 3-methoxyphenoxyhexane.

    Formation of the Morpholine Ring: The final step involves the reaction of 3-methoxyphenoxyhexane with morpholine under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-methoxyphenoxy)hexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group, forming a phenol derivative.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-[6-(3-hydroxyphenoxy)hexyl]morpholine.

    Reduction: Formation of 4-[6-(3-phenoxy)hexyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[6-(3-methoxyphenoxy)hexyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological systems, including its potential as a ligand for various receptors.

    Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[6-(3-methoxyphenoxy)hexyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The 3-methoxyphenoxy group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(3-methylphenoxy)hexyl]morpholine: Similar structure but with a methyl group instead of a methoxy group.

    4-[6-(4-methoxyphenoxy)hexyl]morpholine: Similar structure but with the methoxy group in the para position.

    4-[6-(3-phenoxyphenoxy)hexyl]morpholine: Similar structure but with an additional phenoxy group.

Uniqueness

4-[6-(3-methoxyphenoxy)hexyl]morpholine is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[6-(3-methoxyphenoxy)hexyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-19-16-7-6-8-17(15-16)21-12-5-3-2-4-9-18-10-13-20-14-11-18/h6-8,15H,2-5,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFJSHGBYXJDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(3-methoxyphenoxy)hexyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[6-(3-methoxyphenoxy)hexyl]morpholine
Reactant of Route 3
4-[6-(3-methoxyphenoxy)hexyl]morpholine
Reactant of Route 4
4-[6-(3-methoxyphenoxy)hexyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[6-(3-methoxyphenoxy)hexyl]morpholine
Reactant of Route 6
4-[6-(3-methoxyphenoxy)hexyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.